Piperonyl N-phenylcarbamate
Description
Piperonyl N-phenylcarbamate is an organic compound with the molecular formula C15H13NO4 and a molecular weight of 271.275 g/mol It is a member of the carbamate family, which are esters of carbamic acid
Properties
CAS No. |
6890-24-0 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl N-phenylcarbamate |
InChI |
InChI=1S/C15H13NO4/c17-15(16-12-4-2-1-3-5-12)18-9-11-6-7-13-14(8-11)20-10-19-13/h1-8H,9-10H2,(H,16,17) |
InChI Key |
LOTLGDVDJCHWAF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperonyl N-phenylcarbamate can be synthesized through the reaction of piperonyl chloride with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method includes the reaction of piperonyl alcohol with dimethyl carbonate in the presence of a catalyst, such as iron-chrome catalyst TZC-3/1, at elevated temperatures . This method not only reduces the use of hazardous materials but also improves the overall yield and purity of the product.
Chemical Reactions Analysis
Direct Carbamation with Isocyanates
Reaction of piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) with phenyl isocyanate in the presence of a catalyst like dibutyltin diacetate:
-
Solvent: Benzene or carbon tetrachloride
-
Catalyst: Dibutyltin diacetate (2 drops per 1.2 g phenol)
-
Temperature: 100°C (overnight) or room temperature (4 days)
-
Yield: 60–90% after recrystallization
Chloroformate Intermediate Route
Alternative synthesis via phosgene-derived intermediates:
-
Piperonyl alcohol reacts with phosgene to form piperonyl chloroformate.
-
Reaction with aniline yields the carbamate:
Hydrolysis
Carbamates are susceptible to hydrolysis under acidic or basic conditions. For this compound:
-
Alkaline Hydrolysis : Cleavage of the carbamate bond to regenerate piperonyl alcohol and phenylurea:
-
Acidic Hydrolysis : Slower degradation, producing CO and aniline derivatives.
Hydrogenation
The 1,3-benzodioxole ring may undergo hydrogenation under catalytic conditions (e.g., Pd/C, H):
Conditions from Analogues ( ):
-
Solvent: Methanol
-
Pressure: 50 psi H
-
Time: 3 hours
Oxidation
The methylenedioxy group in the piperonyl moiety can be oxidized to a dicarboxylic acid using strong oxidants (e.g., KMnO), though this would degrade the parent structure.
N-Acylation
The aniline nitrogen may react with acyl chlorides (e.g., piperonyloyl chloride) to form acylated derivatives ( ):
-
Base: Pyridine (1.3 equiv)
-
Solvent: Acetonitrile
-
Temperature: 0°C to room temperature
-
Yield: ~69% (selective N-acylation)
O-Alkylation
The phenolic oxygen (if regenerated via hydrolysis) can undergo alkylation. For example, phase-transfer catalysis with alkyl halides:
Stability and Degradation
Carbamates degrade under UV light or in environmental matrices. Key pathways include:
-
Photolysis : Cleavage of the methylenedioxy ring or carbamate bond.
Comparative Reaction Yields
Data from analogous carbamate syntheses ( , ):
| Reaction Type | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Carbamation (PhNCO) | 100°C, benzene, 24 h | 81 | 99.0 |
| Hydrogenation (Pd/C) | 50 psi H, MeOH, 3 h | 90 | 98.5 |
| N-Acylation (RCOCl) | 0°C, MeCN, pyridine | 69 | 99.2 |
Research Gaps and Opportunities
Scientific Research Applications
Piperonyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of piperonyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. It acts by inhibiting the mixed-function oxidase (MFO) system, which is responsible for the oxidative breakdown of various compounds . By inhibiting this system, this compound enhances the activity of other compounds, making it a valuable synergist in pesticide formulations.
Comparison with Similar Compounds
Piperonyl N-phenylcarbamate can be compared with other similar compounds, such as:
Piperonyl butoxide: Both compounds act as synergists in pesticide formulations, but piperonyl butoxide is more commonly used due to its established efficacy.
Methyl N-phenylcarbamate: This compound is similar in structure but has different chemical properties and applications.
Piperonyl N-(4-methoxyphenyl)carbamate:
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for Piperonyl N-phenylcarbamate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : this compound can be synthesized via carbamate formation reactions, typically involving piperonylamine and phenyl chloroformate under basic conditions. Optimization strategies include adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios of reagents. Catalytic bases like triethylamine or DMAP may enhance reaction efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical. For example, ¹H NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 4.8–5.2 ppm (carbamate NH) confirm structural motifs. Purity can be validated via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradients .
Q. How does this compound interact with enzymatic systems in pesticidal formulations?
- Methodological Answer : As a carbamate derivative, it likely inhibits acetylcholinesterase (AChE) via carbamylation of the active-site serine residue. In vitro assays using insect AChE (e.g., from Drosophila melanogaster) and Ellman’s reagent can quantify inhibition kinetics (IC₅₀ values). Synergistic effects with pyrethroids should be tested in co-application studies .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in this compound’s reported toxicity profiles?
- Methodological Answer : Discrepancies in acute vs. chronic toxicity data require tiered testing:
- In vitro : HepG2 cell assays for hepatotoxicity, measuring ALT/AST release.
- In vivo : OECD Guideline 453 (combined chronic toxicity/carcinogenicity) in rodent models, with histopathology of liver and kidneys.
- Data reconciliation : Apply the U.S. EPA’s HPV Chemical Challenge framework to prioritize high-quality, peer-reviewed studies over conflicting datasets .
Q. How can catalytic activation methods improve the sustainability of this compound synthesis?
- Methodological Answer : CO₂-based catalytic routes (e.g., using CeO₂ or ionic liquids) can replace toxic phosgene derivatives. Reaction parameters such as CO₂ pressure (1–5 bar) and catalyst loading (5–10 mol%) must be optimized. Life-cycle assessment (LCA) tools should evaluate environmental impacts vs. traditional methods .
Q. What mechanistic insights explain this compound’s variable efficacy across arthropod species?
- Methodological Answer : Species-specific differences in metabolic detoxification (e.g., cytochrome P450 isoforms) can be studied via RNAi knockdown in Anopheles gambiae or Tribolium castaneum. Comparative transcriptomics and LC-MS/MS proteomics of midgut tissues post-exposure will identify resistance-linked biomarkers .
Q. How should researchers validate the stability of this compound under environmental conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Hydrolysis : pH-varied buffers (pH 4–9) at 25°C, monitored via HPLC.
- Photolysis : Xenon-arc lamp exposure (simulating sunlight), analyzing degradation products with GC-MS.
- Field trials : Soil half-life (DT₅₀) measurements using ¹⁴C-labeled compound in loam/sandy soils .
Q. What computational models predict this compound’s binding affinity to non-target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
